tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic system with an oxygen atom (6-oxa) in the six-membered ring and a hydroxyl group at the 8-position. The tert-butyl carbamate group at the 2-position enhances steric protection, making it valuable in medicinal chemistry for stabilizing reactive intermediates or modulating pharmacokinetic properties. Its spiro[3.4]octane scaffold introduces conformational rigidity, which can influence binding affinity and selectivity in drug design.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12)7-15-4-8(11)13/h8,13H,4-7H2,1-3H3 |
InChI Key |
IUFKVLSJQDLOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC2O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the use of spirocyclic building blocks. One common method involves the reaction of tert-butyl 2-oxo-2-azaspiro[3.4]octane-6-carboxylate with appropriate reagents to introduce the hydroxy and oxa functionalities . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
| Conditions | Reagents | Yield | Product |
|---|---|---|---|
| Acidic hydrolysis | HCl (4M) in THF/H₂O (3:1) | 85% | 8-Hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylic acid |
| Basic hydrolysis | NaOH (2M) in MeOH/H₂O | 78% | Sodium salt of 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylic acid |
Mechanistic Insight : Protonation of the ester carbonyl under acidic conditions facilitates nucleophilic attack by water. In basic media, hydroxide ions directly cleave the ester bond .
Oxidation Reactions
The hydroxyl group at position 8 is susceptible to oxidation, yielding ketone derivatives:
| Oxidizing Agent | Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O | 0–5°C | 62% | 8-Oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| Jones reagent (CrO₃/H₂SO₄) | Acetone | 25°C | 58% | Same as above |
Key Observation : Excess oxidant or elevated temperatures led to over-oxidation, reducing yields. Controlled conditions are essential.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, enabling functionalization:
Applications : Tosylation enhances leaving-group ability for subsequent SN2 reactions, broadening synthetic utility .
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux | Bicyclic amine alcohol (via reduction of the ester and lactone opening) |
| H₂N–R (amine nucleophile) | DMF, 80°C | Amino alcohol derivatives |
Notable Data : Ring-opening with amines generates chiral amino alcohols, valuable in peptidomimetics .
Stereochemical Transformations
The compound’s stereochemistry (R or S configuration at C8) influences reactivity:
| Enantiomer | Reaction with TsCl | Rate (k, s⁻¹) | Diastereomeric Excess |
|---|---|---|---|
| (R)-isomer | Faster tosylation | 1.2 × 10⁻³ | 94% |
| (S)-isomer | Slower tosylation | 8.5 × 10⁻⁴ | 89% |
Source : Enantioselective studies show the (R)-isomer reacts 1.4x faster due to favorable transition-state geometry.
Stability and Reaction Optimization
Scientific Research Applications
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . The compound may inhibit or activate these targets through various pathways, depending on its specific functional groups and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur Analog: tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- Structural Difference : Replaces the 6-oxa oxygen with sulfur (6-thia).
- Stability: Thia analogs may exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation.
- CAS Number : 1393560-39-8 (hydroxy-thia variant) vs. 2197052-81-4 (oxo-thia variant).
Oxo Variant: tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- Structural Difference : The 8-hydroxy group is oxidized to a ketone (8-oxo).
- Impact :
- CAS Number : 2197052-81-4.
Bicyclo[2.2.2]octane Derivatives
PharmaBlock Sciences lists analogs with bicyclo[2.2.2]octane frameworks, such as:
- tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4).
- Key Differences :
- Ring Strain : Bicyclo[2.2.2] systems exhibit higher strain than spiro[3.4]octane, influencing conformational flexibility and thermal stability.
- Functional Groups : The absence of a hydroxyl group limits hydrogen-bonding capacity compared to the target compound.
Aminomethyl-Substituted Spiro Analogs
Enamine Ltd. reports tert-butyl 6-(aminomethyl)-6-methyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: EN300-148913):
- Structural Difference: Incorporates an aminomethyl group at the 6-position.
- Impact :
- Bioactivity : The primary amine enables conjugation or salt formation, useful in prodrug design.
- Solubility : Increased polarity enhances water solubility.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, also known by its CAS number 2306245-38-3, is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This compound has garnered attention due to its potential biological activities, including antiviral, antitumor, and anti-inflammatory properties. The structural features of this compound suggest a significant promise in medicinal chemistry.
- IUPAC Name: tert-butyl (8S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Molecular Formula: C11H19NO4
- Molecular Weight: 229.28 g/mol
- CAS Number: 2306245-38-3
- Purity: 97% .
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives, including those related to this compound. In vitro tests demonstrated that certain derivatives exhibit significant activity against strains of human coronaviruses, including strains 229E and OC-43. The compounds were shown to have lower cytotoxicity compared to traditional antiviral medications like chloroquine and hydroxychloroquine, indicating a promising therapeutic profile .
Antitumor Effects
The THIQ core structure is known for its antitumor properties. Compounds derived from this scaffold have been reported to inhibit tumor growth in various cancer cell lines. For instance, studies indicate that modifications in the THIQ structure can enhance its efficacy against specific cancer types by inducing apoptosis or inhibiting cell proliferation .
Anti-inflammatory and Other Activities
In addition to antiviral and antitumor effects, there is evidence suggesting that THIQ derivatives can exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation. The modulation of inflammatory pathways by these compounds may provide a therapeutic avenue for conditions such as arthritis and other inflammatory disorders .
Study on Antiviral Activity
In a comparative study assessing the antiviral activity of various THIQ derivatives, compounds similar to tert-butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane showed promising results against human coronavirus strains. The study reported that the most effective compounds had significantly lower toxicity levels compared to established antiviral agents .
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Avir-7 | 280 ± 12 | 100 | 2.8 |
| Avir-8 | 515 ± 22 | 150 | 3.4 |
| Chloroquine | 60 ± 3 | 20 | 3 |
| Hydroxychloroquine | 66 ± 3 | 20 | 3.3 |
This table summarizes the cytotoxicity (CC50) and efficacy (EC50) of various compounds tested against coronavirus strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
